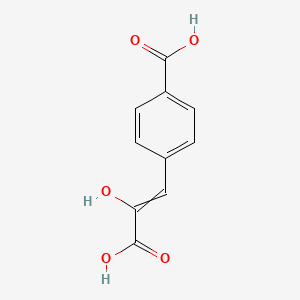![molecular formula C23H40O B14282457 Benzene, [(hexadecyloxy)methyl]- CAS No. 144266-45-5](/img/structure/B14282457.png)
Benzene, [(hexadecyloxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(hexadecyloxy)methyl]- is an organic compound characterized by a benzene ring substituted with a hexadecyloxy methyl group. This compound is part of a broader class of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(hexadecyloxy)methyl]- typically involves the alkylation of benzene with a hexadecyloxy methyl halide under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Benzene, [(hexadecyloxy)methyl]- can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the benzene ring while achieving high conversion rates of the starting materials.
Types of Reactions:
Oxidation: Benzene, [(hexadecyloxy)methyl]- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds within the molecule.
Substitution: Electrophilic aromatic substitution reactions are common for this compound, where the benzene ring can be further functionalized with various substituents such as nitro groups (NO2) or halogens (Cl, Br) using reagents like nitric acid (HNO3) or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: HNO3, halogens, AlCl3 as a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene derivatives, halogenated benzenes.
Wissenschaftliche Forschungsanwendungen
Benzene, [(hexadecyloxy)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of Benzene, [(hexadecyloxy)methyl]- involves its interaction with various molecular targets, primarily through its aromatic ring and the hexadecyloxy methyl group. These interactions can influence the compound’s solubility, reactivity, and ability to penetrate biological membranes. The pathways involved often include:
Aromatic interactions: π-π stacking with other aromatic compounds.
Hydrophobic interactions: Integration into lipid bilayers due to the long alkyl chain.
Vergleich Mit ähnlichen Verbindungen
Benzene, [(octadecyloxy)methyl]-: Similar structure with an octadecyloxy group instead of hexadecyloxy.
Benzene, [(dodecyloxy)methyl]-: Contains a dodecyloxy group, differing in the length of the alkyl chain.
Uniqueness: Benzene, [(hexadecyloxy)methyl]- is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This length influences its solubility, melting point, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not perform as effectively.
Eigenschaften
CAS-Nummer |
144266-45-5 |
|---|---|
Molekularformel |
C23H40O |
Molekulargewicht |
332.6 g/mol |
IUPAC-Name |
hexadecoxymethylbenzene |
InChI |
InChI=1S/C23H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-22-23-19-16-15-17-20-23/h15-17,19-20H,2-14,18,21-22H2,1H3 |
InChI-Schlüssel |
XRHLZSKWHCZJFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)



![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)

![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)

![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
phosphanium perchlorate](/img/structure/B14282431.png)
![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)


![4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14282456.png)
